3-Acetamido-4-methyl-2-nitrobenzoesäure

Übersicht

Beschreibung

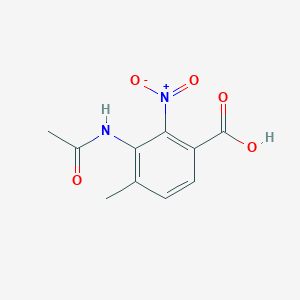

3-Acetamido-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C10H10N2O5 and a molecular weight of 238.2 g/mol It is characterized by the presence of an acetamido group, a methyl group, and a nitro group attached to a benzoic acid core

Wissenschaftliche Forschungsanwendungen

3-Acetamido-4-methyl-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-4-methyl-2-nitrobenzoic acid typically involves the nitration of 3-acetamido-4-methylbenzoic acid. The process begins with the acylation of 4-methyl-3-nitrobenzoic acid to form the acetamido derivative. This is followed by nitration using fuming nitric acid at low temperatures (0-5°C) to introduce the nitro group . The reaction mixture is then poured into ice water to precipitate the product, which is filtered and purified.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the nitration process and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetamido-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The acetamido group can be hydrolyzed to form the corresponding amine under acidic or basic conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

Reduction: 3-Amino-4-methyl-2-nitrobenzoic acid.

Substitution: 3-Amino-4-methyl-2-nitrobenzoic acid.

Oxidation: 3-Acetamido-4-carboxy-2-nitrobenzoic acid.

Wirkmechanismus

The mechanism of action of 3-acetamido-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group may facilitate binding to proteins and enzymes, influencing their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

4-Acetamido-3-nitrobenzoic acid: Similar structure but with different positioning of the nitro and acetamido groups.

3-Acetamido-4-methylbenzoic acid: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness: 3-Acetamido-4-methyl-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity

Biologische Aktivität

3-Acetamido-4-methyl-2-nitrobenzoic acid (also known as AMNB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of AMNB, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

3-Acetamido-4-methyl-2-nitrobenzoic acid features a nitro group, an acetamido group, and a methyl group attached to a benzoic acid framework. Its chemical formula is CHNO, with a molecular weight of 210.20 g/mol. The presence of the nitro group enhances its reactivity, making it a useful intermediate in various chemical syntheses.

The biological activity of AMNB is primarily attributed to its ability to interact with specific biomolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to alterations in cellular signaling pathways. The acetamido group may facilitate binding to proteins and enzymes, influencing their activity and stability.

Antimicrobial Activity

Recent studies have demonstrated that AMNB exhibits antimicrobial properties against various bacterial and fungal strains. For instance, it has been tested against:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Fungal Strains : Candida albicans and Aspergillus niger.

In vitro assays showed that AMNB has minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against these pathogens, indicating its potential as an antimicrobial agent .

Anti-inflammatory and Anticancer Properties

AMNB has also been investigated for its anti-inflammatory and anticancer activities. In animal models, compounds related to AMNB showed significant inhibition of inflammation in carrageenan-induced paw edema models. The anti-inflammatory effects were comparable to standard drugs like indomethacin .

In cancer research, derivatives of AMNB have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. These studies suggest that AMNB may modulate signaling pathways involved in cancer progression, particularly through the inhibition of protein kinases associated with cell growth .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of AMNB by employing disk diffusion methods against several pathogenic strains. The results indicated that AMNB produced zones of inhibition ranging from 9 mm to 20 mm depending on the strain tested, demonstrating its potential as a therapeutic agent against infections caused by multidrug-resistant bacteria .

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory properties of AMNB using an animal model where inflammation was induced via carrageenan injection. The administration of AMNB resulted in a significant reduction in paw swelling compared to control groups, suggesting its effectiveness as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Acetamido-3-nitrobenzoic acid | Similar structure but different nitro position | Moderate antimicrobial activity |

| 3-Acetamido-4-methylbenzoic acid | Lacks nitro group | Lower reactivity and biological activity |

AMNB stands out due to its unique arrangement of functional groups which enhance its biological reactivity compared to similar compounds .

Eigenschaften

IUPAC Name |

3-acetamido-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWKWQKCFPEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287897 | |

| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-52-7 | |

| Record name | 7356-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.